

Confirming the Structure of 2-Fluorophenyl Cyclopentyl Ketone: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 2-Fluorophenyl cyclopentyl ketone

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For researchers, scientists, and drug development professionals, unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic data for **2-Fluorophenyl cyclopentyl ketone**, alongside phenyl cyclopentyl ketone and 4-Fluorophenyl cyclopentyl ketone, to aid in its structural elucidation. The guide details the expected spectroscopic signatures and provides the underlying experimental protocols.

Spectroscopic Data Comparison

The structural confirmation of **2-Fluorophenyl cyclopentyl ketone** relies on a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and observed spectral data for the target compound and its analogs.

Table 1: Infrared (IR) Spectroscopy Data



Compound	Key IR Absorptions (cm⁻¹)
2-Fluorophenyl cyclopentyl ketone	~1680-1700 (C=O stretch, aromatic ketone), ~1220-1280 (C-F stretch)
Phenyl cyclopentyl ketone	~1685 (C=O stretch, aromatic ketone)
4-Fluorophenyl cyclopentyl ketone	~1680-1700 (C=O stretch, aromatic ketone), ~1220-1280 (C-F stretch)

Table 2: ^1H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Compound	Aromatic Protons	Methine Proton (α to C=O)	Cyclopentyl Protons
2-Fluorophenyl cyclopentyl ketone (Predicted)	~7.2-7.8 (multiplet)	~3.8 (multiplet)	~1.6-2.0 (multiplets)
Phenyl cyclopentyl ketone[1]	~7.96 (d), ~7.4-7.5 (m)	~3.70 (quintet)	~1.7-1.9 (multiplets)
4-Fluorophenyl cyclopentyl ketone (Predicted)	~7.9-8.1 (dd), ~7.1-7.2 (t)	~3.7 (multiplet)	~1.6-2.0 (multiplets)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)



Compound	Carbonyl Carbon (C=O)	Aromatic Carbons	Methine Carbon (α to C=O)	Cyclopentyl Carbons
2-Fluorophenyl cyclopentyl ketone (Predicted)	~198-202	~115-165 (including C-F coupled carbons)	~45-50	~25-35
Phenyl cyclopentyl ketone[2]	~202.5	~128.5, ~132.7, ~137.0	~46.4	~26.3, ~30.0
4-Fluorophenyl cyclopentyl ketone (Predicted)	~199-203	~115-168 (including C-F coupled carbons)	~45-50	~25-35

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2-Fluorophenyl cyclopentyl ketone	C12H13FO	192.23	192 (M+), 123, 95
Phenyl cyclopentyl ketone	C12H14O	174.24	174 (M+), 105, 77
4-Fluorophenyl cyclopentyl ketone	C12H13FO	192.23	192 (M+), 123, 95

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.



Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters
 include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
 covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 15 seconds.
- ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.



 Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of about 1-10 μg/mL.

Data Acquisition (Electron Ionization - EI):

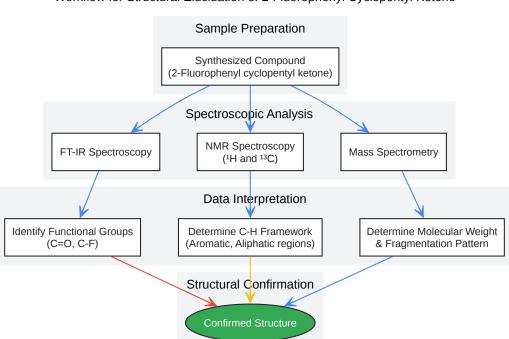
- The sample is injected into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to ionize and fragment.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.





Visualization of the Analytical Workflow

The logical process for confirming the structure of **2-Fluorophenyl cyclopentyl ketone** using these spectroscopic methods is illustrated in the following diagram.



Workflow for Structural Elucidation of 2-Fluorophenyl Cyclopentyl Ketone

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Caption: Logical workflow for spectroscopic structure confirmation.

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